5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
Description
5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid core substituted with a morpholine ring and a benzyl ether group, making it an interesting subject for chemical research.
Properties
Molecular Formula |
C27H29BrN2O5 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H29BrN2O5/c1-2-34-25-15-20(14-23(28)26(25)35-18-19-6-4-3-5-7-19)17-29-21-8-9-24(22(16-21)27(31)32)30-10-12-33-13-11-30/h3-9,14-16,29H,2,10-13,17-18H2,1H3,(H,31,32) |
InChI Key |
LSWNCQAJLBBAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including:
Etherification: Formation of the benzyloxy group through a nucleophilic substitution reaction.
Amination: Introduction of the amino group via reductive amination.
Morpholine Substitution: Incorporation of the morpholine ring through nucleophilic substitution.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the bromine or nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
Potential applications in biology include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, including anti-inflammatory or anticancer properties.
Industry
In the material science industry, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and benzyloxy group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLAMINE
- **2-(MORPHOLIN-4-YL)BENZOIC ACID
- **4-(BENZYLOXY)BENZOIC ACID
Uniqueness
What sets 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID apart is the combination of functional groups in its structure
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
